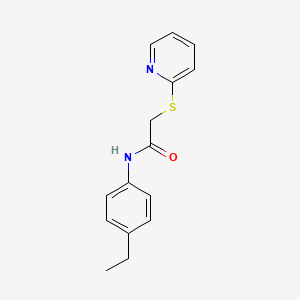![molecular formula C25H25N3O B5516076 3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B5516076.png)
3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide is a useful research compound. Its molecular formula is C25H25N3O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide is 383.199762429 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has shown that derivatives of benzohydrazide compounds, similar to the chemical , are synthesized and characterized for their structural properties using techniques such as single crystal X-ray diffraction, NMR, and elemental analysis. For example, a study synthesized a series of benzohydrazone derivatives and characterized them using elemental analysis, NMR, and X-ray diffraction, indicating the trans configuration of the benzohydrazone molecules with respect to the C=N double bonds, stabilized by hydrogen bonds and weak π···π interactions (Meng, Li, & Ma, 2014).
Potential Biological Activities
Compounds structurally related to 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide have been evaluated for various biological activities. For instance, hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and assessed for their antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The study found moderate minimum inhibitory concentration values for some compounds, with derivatives showing enhanced activity due to the presence of Br-substituent groups (Lei, Li, Fu, Guan, & Tan, 2015).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of benzohydrazone compounds reveals their potential application in photodynamic therapy. For example, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base was synthesized and characterized. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Hydrazone derivatives have also been studied for their corrosion inhibition properties. A study on the improved corrosion resistance of mild steel in acidic solutions by hydrazone derivatives provided insights into the adsorption of these compounds on the metal surface, demonstrating their potential as corrosion inhibitors in industrial applications (Lgaz, Chung, Albayati, Chaouiki, Salghi, & Mohamed, 2020).
Propriétés
IUPAC Name |
3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-17-7-9-20(10-8-17)14-26-27-25(29)21-5-4-6-24(13-21)28-15-22-11-18(2)19(3)12-23(22)16-28/h4-14H,15-16H2,1-3H3,(H,27,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSNGRVFYRBZPP-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=C(C3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=C(C3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5516019.png)
![3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5516025.png)
![{2-chloro-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B5516062.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)
